Structural Marker: Absence of Fluorine Defines the Impurity Relative to the Parent API Midazolam
The defining structural differentiation between this compound and the parent API midazolam is the absence of a fluorine atom at the ortho position of the 6-phenyl ring. Midazolam (CAS 59467-70-8) is 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine, while this compound is the desfluoro analog with an unsubstituted 6-phenyl group [1]. This single-atom difference (F → H) results in a molecular mass shift from 325.77 Da (midazolam, C₁₈H₁₃ClFN₃) to 307.78 Da (desfluoro midazolam, C₁₈H₁₄ClN₃), a Δm/z of −18, which provides a diagnostic mass spectrometric signature for impurity identification . The fluorine absence alters the lipophilicity and chromatographic retention behavior, enabling baseline HPLC separation from midazolam in compendial purity methods [2].
| Evidence Dimension | Molecular mass (Da) and elemental composition |
|---|---|
| Target Compound Data | 307.78 Da; C₁₈H₁₄ClN₃ (no fluorine) |
| Comparator Or Baseline | Midazolam: 325.77 Da; C₁₈H₁₃ClFN₃ (contains ortho-fluorine on 6-phenyl ring) |
| Quantified Difference | Δm/z = −18 Da; loss of one fluorine atom; one additional hydrogen |
| Conditions | Mass spectrometry (MS) and elemental analysis via certified reference standard characterization |
Why This Matters
The quantifiable mass difference enables unambiguous MS-based identification and ensures that HPLC-UV methods relying on relative retention time can distinguish this impurity from the parent API for compliant batch release testing.
- [1] Gerecke M. Chemical structure and properties of midazolam compared with other benzodiazepines. Br J Clin Pharmacol. 1983;16 Suppl 1:11S-16S. View Source
- [2] Sati B, Sati H, Saklani S, et al. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharm. 2013;63(3):385-396. View Source
